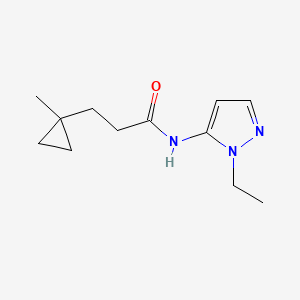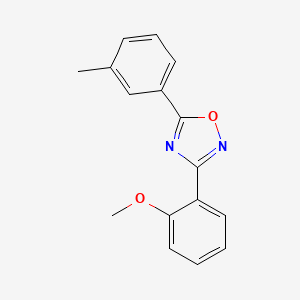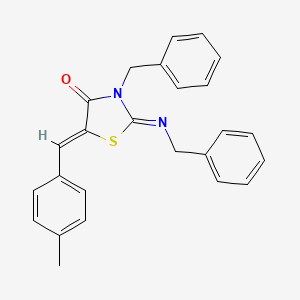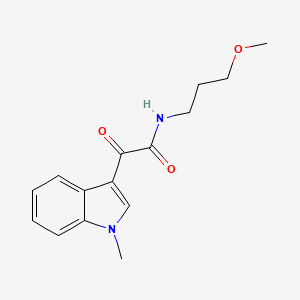
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as EPPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as cyclopropyl amides and possesses unique structural features that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in inflammation and cell growth. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cell growth. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to induce apoptosis in cancer cells, possibly through the modulation of the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce the expression of inflammatory genes such as COX-2 and inducible nitric oxide synthase. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may protect against oxidative stress-related damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide also possesses limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which may limit its use in certain experimental conditions. Furthermore, the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of research could be to further elucidate the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. This could involve investigating the signaling pathways involved in N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide's anti-inflammatory and anticancer effects. Additionally, future research could focus on optimizing the synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide to improve yield and purity. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide could be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the safety and efficacy of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in animal models and clinical trials.
Conclusion
In conclusion, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, or N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, is a novel compound that possesses unique structural features and potential therapeutic applications. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its anti-inflammatory, anticancer, and antioxidant properties. While N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses advantages for lab experiments, it also possesses limitations that need to be addressed. Future research could focus on elucidating the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, optimizing its synthesis, and investigating its potential use in combination therapy and clinical trials.
Synthesemethoden
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multistep process that starts with the reaction of 1-methylcyclopropylamine with 1-ethyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been optimized to improve yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15-10(5-9-13-15)14-11(16)4-6-12(2)7-8-12/h5,9H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJGSCYCCIOOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)CCC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)

![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
